N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
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Description
“N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are heterocyclic compounds that have shown therapeutic interest and have been used in the development of new therapies . They are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Future Directions
The future directions of pyridopyrimidines involve further evaluation of their chemical properties and biological activity . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The review of pyridopyrimidines is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-d]pyrimidines .
Mechanism of Action
Target of Action
Compounds with a similar pyridopyrimidine structure have been found to target several therapeutic areas .
Mode of Action
It is known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Biochemical Pathways
Pyridopyrimidines have been studied for their potential in the development of new therapies .
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability due to its ability to easily diffuse into cells .
Result of Action
Compounds with a similar pyridopyrimidine structure have shown therapeutic interest .
properties
IUPAC Name |
N-methyl-N-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-18-15-7-17-6-5-14(15)16(19-11)21-9-12(10-21)8-20(2)24(22,23)13-3-4-13/h5-7,12-13H,3-4,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPWNOUATXMJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC(C3)CN(C)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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